2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile
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Overview
Description
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 4-methylphenyl group and a 2-methoxyethylamino group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-N-(4-methylphenyl)acetamide
- 2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzoic acid
- 2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzaldehyde
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-(4-methylphenyl)benzonitrile |
InChI |
InChI=1S/C17H18N2O/c1-13-3-5-14(6-4-13)15-7-8-17(16(11-15)12-18)19-9-10-20-2/h3-8,11,19H,9-10H2,1-2H3 |
InChI Key |
YZPSUYCQMKDVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)NCCOC)C#N |
Origin of Product |
United States |
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